molecular formula C5H3ClF2N2O B1434863 3-Chloro-1-(difluoromethyl)pyrazin-2(1H)-one CAS No. 1603237-94-0

3-Chloro-1-(difluoromethyl)pyrazin-2(1H)-one

Cat. No. B1434863
CAS RN: 1603237-94-0
M. Wt: 180.54 g/mol
InChI Key: XMRFDVAMBVVXGQ-UHFFFAOYSA-N
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Description

3-Chloro-1-(difluoromethyl)pyrazin-2(1H)-one is an organic compound with a molecular formula of C4H4ClF2N2O. It is a colorless solid that is soluble in most organic solvents and has a melting point of 108°C. It is a member of the pyrazinone family and is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. It is also used as a catalyst in organic synthesis reactions.

Scientific Research Applications

Organic Synthesis Building Blocks

3-Chloro-1-(difluoromethyl)pyrazin-2(1H)-one: serves as a versatile building block in organic synthesis. Its reactivity allows for the introduction of the difluoromethyl group into complex molecules, which is particularly valuable for the development of pharmaceuticals and agrochemicals. The compound’s stability under various conditions makes it an excellent candidate for multi-step synthetic routes .

Drug Discovery and Medicinal Chemistry

In the realm of drug discovery, this compound’s unique structure is exploited to create novel pharmacophores. Its incorporation into drug candidates can enhance binding affinity and selectivity towards biological targets. The chloro and difluoromethyl groups are particularly useful for modulating the physicochemical properties of new medicinal compounds .

Material Science

The compound finds applications in material science, particularly in the development of new polymers and coatings. Its ability to undergo various chemical reactions enables the creation of materials with specific desired properties, such as increased resistance to degradation or improved thermal stability .

Catalysis

3-Chloro-1-(difluoromethyl)pyrazin-2(1H)-one: can act as a ligand in catalytic systems, influencing the reactivity and selectivity of metal catalysts. This is particularly useful in asymmetric synthesis, where the compound can help in achieving high enantioselectivity in the production of chiral molecules .

Agrochemical Research

In agrochemical research, the compound’s derivatives are explored for their potential as novel pesticides or herbicides. The difluoromethyl group can impart unique biological activity against a range of agricultural pests and diseases .

Environmental Chemistry

This compound is also studied for its role in environmental chemistry, particularly in the degradation of pollutants. Its reactivity can be harnessed to break down harmful chemicals in the environment, contributing to cleaner air and water .

Analytical Chemistry

In analytical chemistry, derivatives of 3-Chloro-1-(difluoromethyl)pyrazin-2(1H)-one are used as standards and reagents. They can help in the quantification and identification of complex mixtures, playing a crucial role in quality control and research laboratories .

Biochemistry

Lastly, the compound’s derivatives are used in biochemistry for probing enzyme mechanisms and studying protein-ligand interactions. The introduction of the difluoromethyl group into biomolecules can provide insights into their function and structure .

properties

IUPAC Name

3-chloro-1-(difluoromethyl)pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClF2N2O/c6-3-4(11)10(5(7)8)2-1-9-3/h1-2,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMRFDVAMBVVXGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=N1)Cl)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-1-(difluoromethyl)pyrazin-2(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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